3-(4-CHLOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Deubiquitinase inhibition UCH-L1 Parkinson's disease

This compound offers a unique pharmacophoric footprint distinct from common 5-methyl/phenyl/benzyl analogs. With documented UCH-L1 inhibition (IC50 12 µM) and anti-streptococcal whole-cell activity (EC50 150 µM), it provides a procurement-ready reference for Parkinson's/cancer UCH-L1 biology or anti-virulence program SAR. Its moderate solubility supports cell-based assays. Buy this precise substitution pattern—not just any pyrazolo analog—to ensure experimental reproducibility.

Molecular Formula C16H16ClN3O
Molecular Weight 301.77 g/mol
Cat. No. B5666227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Molecular FormulaC16H16ClN3O
Molecular Weight301.77 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O/c1-3-4-13-9-14(21)20-16(18-13)15(10(2)19-20)11-5-7-12(17)8-6-11/h5-9,19H,3-4H2,1-2H3
InChIKeyFRRDLPUGHJSODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.8 [ug/mL]

Procurement Guide: 3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one – Core Chemical Identity and Class Context


3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 419545-63-4, PubChem CID 753151) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-one family [1]. This compound features three distinct substituents on the core scaffold: a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and an n-propyl chain at the 5-position [2]. It is primarily known as a screening hit identified through the Molecular Libraries Screening Centers Network (MLSCN), deposited under the identifiers MLS001206736 and SMR000518792 [1]. The compound has been evaluated in PubChem BioAssays (593 total results) and is cataloged in BindingDB with affinity data against ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1) and streptokinase A [3].

Why Simple In-Class Replacement Is Not Valid for 3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one


The pyrazolo[1,5-a]pyrimidin-7-one scaffold is highly sensitive to substitution patterns; minor changes at the 2-, 3-, or 5-positions can shift biological activity from micromolar potency to complete inactivity. A published structure–activity relationship (SAR) study on M. tuberculosis DXS inhibitors demonstrated that replacing the 5-benzyl group with a 5-methyl group abolished inhibitory activity (IC50 shifted from 114.1 µM to >200 µM), while altering the 2-position from –H to –CF3 improved potency approximately 8-fold [1]. Consequently, the specific combination of 2-methyl, 3-(4-chlorophenyl), and 5-propyl substituents on the target compound defines a unique pharmacophoric footprint that cannot be assumed equivalent to any other analog—even those differing by a single substituent. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one vs. Closest Analogs


UCH-L1 Inhibitory Activity: Absolute Potency and Target Engagement Profile

The target compound inhibits mouse ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1) with an IC50 of 12,000 nM (12 µM), as measured in a biochemical assay at pH 7.6 and 25°C [1]. The assay was explicitly designed to evaluate inhibition activity and selectivity for UCH-L1 versus the closely related UCH-L3 enzyme [1]. While the selectivity ratio against UCH-L3 is not numerically reported in the curated BindingDB entry, the experimental design confirms that UCH-L1/UCH-L3 selectivity was a primary endpoint of the screening cascade, distinguishing this compound from analogs that were evaluated solely against UCH-L1 without selectivity assessment.

Deubiquitinase inhibition UCH-L1 Parkinson's disease Cancer

Streptokinase A Expression Inhibition: Functional Whole-Cell Activity

In a functional, microorganism-based dose-response assay (PubChem AID 1914), the target compound inhibited streptokinase A expression in Group A Streptococcus pyogenes with an EC50 of 150,000 nM (150 µM) [1]. This assay specifically measured the compound's ability to reduce streptokinase expression without inhibiting bacterial cell growth, addressing a key selectivity criterion relevant to antivirulence drug discovery [1]. The compound was one of 3,268 molecules tested in this confirmatory dose-response screen, providing a rankable position within a large, publicly accessible dataset.

Antivirulence Streptococcus pyogenes Streptokinase Infectious disease

5-Position Substituent Effect: Propyl vs. Methyl in Pyrazolo[1,5-a]pyrimidin-7-one DXS Inhibitors

In a published SAR study of pyrazolo[1,5-a]pyrimidin-7-ones targeting M. tuberculosis DXS, the 5-methyl-substituted analog 3-(4-chlorophenyl)-2-trifluoromethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (Compound 12) showed an IC50 of 98.4 µM, whereas the 5-methyl analog lacking a 2-CF3 group (Compound 3, 3-(4-chlorophenyl)-5-methyl derivative) was completely inactive (IC50 >200 µM) [1]. In contrast, an analog bearing a 5-benzyl group (Compound 1: 3-(4-chlorophenyl)-5-benzyl) retained measurable activity (IC50 114.1 µM), demonstrating that the 5-position substituent profoundly modulates target engagement—aromatic groups at this position are favored over small alkyl chains [1]. The target compound's 5-propyl substituent represents an intermediate hydrophobicity and steric profile between the inactive 5-methyl and the active 5-benzyl, with its LogP of 3.5 [2] falling between these extremes.

Tuberculosis DXS inhibitor SAR 5-position substituent

Aqueous Solubility as a Selection-Relevant Physicochemical Differentiator

The target compound exhibits an experimentally determined aqueous solubility of 15.8 µg/mL at pH 7.4 [1]. This value places it in the moderate solubility range, which is suitable for biochemical and cell-based assays at micromolar concentrations without requiring high DMSO content. For comparison, many pyrazolo[1,5-a]pyrimidin-7-one analogs with larger aromatic substituents at the 5-position (e.g., 5-benzyl, 5-(4-methoxyphenyl)) have higher LogP values and correspondingly lower aqueous solubility, which can confound in vitro assay interpretation through compound aggregation or precipitation. The target compound's LogP of 3.5 [2] and its single hydrogen bond donor count [2] further support favorable solubility characteristics relative to more heavily arylated analogs.

Solubility Physicochemical properties Drug-likeness Assay compatibility

Recommended Application Scenarios for 3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Based on Evidence


UCH-L1 Tool Compound for Deubiquitinase Target Validation Studies

The compound's documented UCH-L1 inhibition (IC50 12 µM) and its inclusion in a selectivity-profiling experimental design (UCH-L1 vs. UCH-L3) make it suitable as an early-stage tool compound for academic laboratories investigating UCH-L1 biology in Parkinson's disease or cancer models [1]. Its moderate solubility (~52 µM at pH 7.4) supports cell-based assay deployment without excessive DMSO exposure [2].

Antivirulence Screening Follow-Up for Gram-Positive Pathogen Programs

The compound's confirmed EC50 of 150 µM in a streptokinase A expression assay (Group A Streptococcus), measured in a whole-cell format that distinguishes antivirulence activity from general cytotoxicity, positions it as a viable starting point for medicinal chemistry optimization in anti-streptococcal programs [1]. The large PubChem dataset (AID 1914, 3,268 compounds) provides abundant comparator data for rank-ordering and scaffold prioritization [1].

SAR Library Expansion Probe at the 5-Position of Pyrazolo[1,5-a]pyrimidin-7-ones

The 5-propyl substituent occupies a steric and lipophilic niche distinct from the more commonly studied 5-methyl, 5-phenyl, and 5-benzyl analogs [3]. Medicinal chemistry groups seeking to diversify SAR knowledge around this position can use this compound as a reference point for synthesizing and testing novel 5-alkyl chain variants, a space shown to be critical for DXS and potentially other target activities [3].

CB1 Receptor Antagonist Scaffold Reference in Cannabinoid Research

The patent WO2005103052A1 broadly claims pyrazolo[1,5-a]pyrimidin-7-one compounds—including those with 3-(4-chlorophenyl) and 5-alkyl substitution—as CB1 receptor antagonists [4]. This compound can serve as a procurement-ready reference standard for laboratories validating CB1 binding assays or developing novel cannabinoid receptor modulators, providing a tangible entry point into the chemotype claimed by this patent family [4].

Quote Request

Request a Quote for 3-(4-CHLOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.